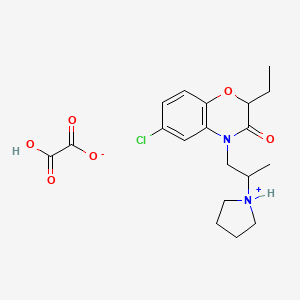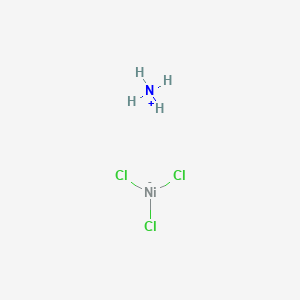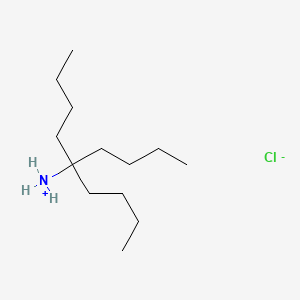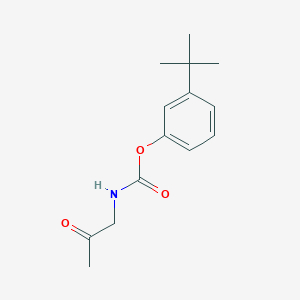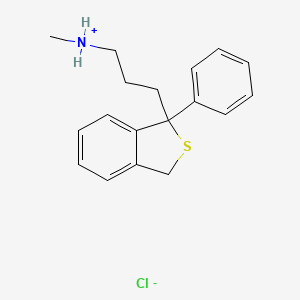![molecular formula C18H42Cl2N2O4 B13760653 1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride CAS No. 68334-54-3](/img/structure/B13760653.png)
1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to interact with biological membranes, making it useful in both biochemical and industrial contexts.
Méthodes De Préparation
The synthesis of 1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride typically involves the reaction of 1,6-hexanediol with trimethylamine in the presence of a chlorinating agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the breakdown of the molecule into smaller fragments.
Applications De Recherche Scientifique
1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell membrane studies due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and other industrial products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction is mediated by the hydrophobic and hydrophilic regions of the molecule, which allow it to associate with both lipid and aqueous environments.
Comparaison Avec Des Composés Similaires
1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride can be compared with other quaternary ammonium compounds, such as:
1-Propanaminium, 3-chloro-N,N,N-trimethyl-2-oxo-, chloride: This compound has similar surfactant properties but differs in its chemical structure and specific applications.
N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium: This compound is used in different industrial applications and has a distinct molecular structure.
The uniqueness of 1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride lies in its specific interaction with biological membranes and its versatile applications in various fields.
Propriétés
Numéro CAS |
68334-54-3 |
|---|---|
Formule moléculaire |
C18H42Cl2N2O4 |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
[2-hydroxy-3-[6-[2-hydroxy-3-(trimethylazaniumyl)propoxy]hexoxy]propyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C18H42N2O4.2ClH/c1-19(2,3)13-17(21)15-23-11-9-7-8-10-12-24-16-18(22)14-20(4,5)6;;/h17-18,21-22H,7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
XVFVBLJBSFUGDE-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CC(COCCCCCCOCC(C[N+](C)(C)C)O)O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


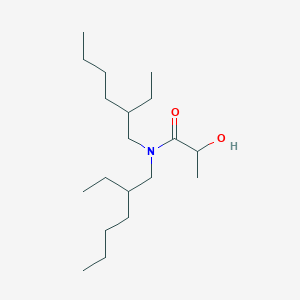
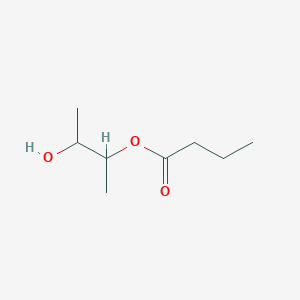
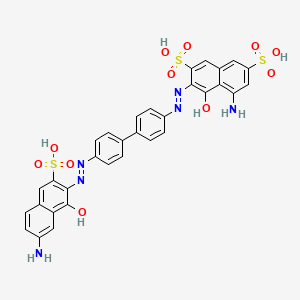

![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
